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Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B3028896 Get Quote

An in-depth guide to the physicochemical properties, spectroscopic signatures, and biological

activities of the eight stereoisomers of dihydrocarveol, providing essential data for applications

in chemical synthesis, pharmacology, and sensory science.

Dihydrocarveol, a monoterpenoid alcohol, exists as eight distinct stereoisomers due to the

presence of three chiral centers in its molecular structure. These isomers, while possessing the

same chemical formula and connectivity, exhibit unique three-dimensional arrangements that

profoundly influence their physical, chemical, and biological properties. This guide offers a

comprehensive comparative study of these stereoisomers, presenting key experimental data in

a structured format to aid researchers, scientists, and drug development professionals in their

respective fields.

Physicochemical and Spectroscopic Properties
The distinct spatial arrangement of substituents in each dihydrocarveol stereoisomer leads to

variations in their physical properties and spectroscopic profiles. While a comprehensive

experimental dataset comparing all eight isomers side-by-side is not readily available in a

single source, the following tables summarize known data for individual isomers and mixtures.

Table 1: Physicochemical Properties of Dihydrocarveol Stereoisomers
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Stereoisom
er

Configurati
on

Boiling
Point (°C)

Density
(g/mL)

Specific
Rotation
([α]D)

Refractive
Index
(nD20)

Dihydrocarve

ol

Mixture of

isomers

214.6

(approx.)
0.926 (20 °C)

-20° ± 1°

(neat)
1.476 - 1.479

(+)-

Dihydrocarve

ol

(1S,2S,5S) - - - 1.476 - 1.479

(-)-

Dihydrocarve

ol

(1R,2R,5R) - 0.926 (20 °C) - -

Isodihydrocar

veol
- - - - -

Neodihydroca

rveol
- - - - -

Neoisodihydr

ocarveol
- - - - -
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Note: Data

for all

individual

isomers is not

consistently

available in

the literature.

The provided

data is based

on

commercially

available

mixtures and

individual

isomer

entries where

available.

Table 2: Spectroscopic Data of Dihydrocarveol Stereoisomers
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Stereoisomer
Key ¹H NMR
Signals (ppm,
CDCl₃)

Key ¹³C NMR
Signals (ppm,
CDCl₃)

Mass Spectrometry
(m/z)

(1R,2R,4R)-

dihydrocarveol

4.7 (vinyl H), 3.2 (CH-

OH), 1.7 (CH₃-C=C),

1.0 (CH₃-CH)

149.8 (C=CH₂), 109.0

(C=CH₂), 76.8 (C-

OH), 44.5, 40.9, 40.4,

33.6, 31.5, 21.2, 18.7

154 (M+), 136, 121,

107, 93, 81

Other Isomers - - -

Note: Comprehensive,

directly comparable

NMR and MS data for

all eight stereoisomers

is not available in a

single public source.

The data for

(1R,2R,4R)-

dihydrocarveol is

provided as a

representative

example.[1]

Differentiation

between

diastereomers is

achievable through

detailed analysis of ¹H

and ¹³C NMR spectra.

Experimental Protocols
Stereodivergent Synthesis of Dihydrocarveol
Stereoisomers
A powerful method for accessing all eight stereoisomers of dihydrocarveol involves a

chemoenzymatic approach. This strategy utilizes the high stereoselectivity of enzymes to

control the configuration of the chiral centers.
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Workflow for Stereodivergent Enzymatic Synthesis:

Starting Material Step 1: Ene-Reductase Step 2: Ketoreductase

(R)- or (S)-Carvone Four Stereoisomers of
Dihydrocarvone

Ene-Reductase
(diastereoselective reduction) Eight Stereoisomers of

Dihydrocarveol

Ketoreductase
(asymmetric reduction)

Click to download full resolution via product page

Caption: Enzymatic synthesis of dihydrocarveol isomers.

Methodology:

Preparation of Dihydrocarvone Stereoisomers:

Start with either (R)- or (S)-carvone.

Employ a panel of ene-reductases with differing diastereoselectivity to reduce the carbon-

carbon double bond of the α,β-unsaturated ketone. This step yields the four possible

stereoisomers of dihydrocarvone.

Asymmetric Reduction to Dihydrocarveol Stereoisomers:

Each of the four dihydrocarvone stereoisomers is then subjected to asymmetric reduction

of the ketone functionality.

Utilize a selection of ketoreductases with varying stereopreferences (either Prelog or anti-

Prelog) to produce the corresponding eight stereoisomers of dihydrocarveol with high

diastereomeric excess.

Separation of Dihydrocarveol Stereoisomers by Chiral
Gas Chromatography (GC)
The separation of the eight closely related dihydrocarveol stereoisomers can be effectively

achieved using chiral capillary gas chromatography.
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Methodology:

Column Selection:

Utilize a chiral capillary column, such as one coated with a derivatized cyclodextrin

stationary phase (e.g., β- or γ-cyclodextrin derivatives). The choice of the specific

cyclodextrin derivative is critical for achieving optimal separation.

GC Parameters:

Injector Temperature: Typically set around 250 °C.

Oven Temperature Program: A temperature gradient is often employed to ensure good

resolution. An example program could be:

Initial temperature: 60 °C (hold for 2 minutes)

Ramp: 2 °C/minute to 180 °C

Hold at 180 °C for 10 minutes.

Carrier Gas: Helium or hydrogen at a constant flow rate.

Detector: Flame ionization detector (FID) is commonly used.

Sample Preparation:

Dissolve the mixture of dihydrocarveol stereoisomers in a suitable solvent (e.g.,

dichloromethane or hexane) at an appropriate concentration.

Workflow for Chiral GC Separation:

Sample Injector Chiral GC Column Detector Chromatogram

Click to download full resolution via product page

Caption: Chiral GC separation workflow.
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Differential Biological Activities
The stereochemistry of dihydrocarveol isomers plays a crucial role in their biological activity,

particularly in their interaction with biological systems such as metabolic enzymes and olfactory

receptors.

Metabolism
Studies on the bacterium Rhodococcus erythropolis have shown that it can assimilate all

stereoisomers of carveol and dihydrocarveol.[1] The metabolic pathway involves the oxidation

of dihydrocarveol to the corresponding dihydrocarvone stereoisomers. This initial step

demonstrates that the enzymatic machinery of the microorganism can recognize and process

all the different stereoisomers, although the efficiency of these reactions may vary depending

on the specific isomer.

Olfactory Perception
The human olfactory system can distinguish between different stereoisomers of the same

compound, leading to different perceived scents. Research on the olfactory discrimination of

various chiral monoterpenoids has indicated that the spatial arrangement of functional groups

significantly impacts the interaction with olfactory receptors. While specific data on the odor

profiles of all eight dihydrocarveol isomers is not extensively documented, it is highly probable

that they exhibit distinct scent characteristics due to their different three-dimensional shapes.

Signaling Pathway of Olfactory Perception:
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Caption: Olfactory signal transduction pathway.
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The binding of a specific dihydrocarveol stereoisomer to an olfactory receptor (a G-protein

coupled receptor) initiates a signaling cascade. This involves the activation of a G-protein

(Gαolf), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in

cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of calcium and sodium

ions. This influx causes depolarization of the olfactory neuron, generating an action potential

that transmits the signal to the brain, resulting in the perception of a specific odor. The

differential binding affinities of the various dihydrocarveol stereoisomers to the diverse array of

olfactory receptors are responsible for their potentially distinct perceived scents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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